1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene CAS number
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene CAS number
An In-depth Technical Guide to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, a key building block in modern synthetic chemistry. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying scientific principles that govern its utility.
Introduction and Strategic Importance
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, identified by the CAS Number 180146-67-2 , is a trifunctional aromatic compound of significant interest in the synthesis of complex organic molecules.[1][2][3] Its strategic value stems from the orthogonal reactivity of its three key functional groups:
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Bromomethyl Group : A highly reactive benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. This group serves as a primary handle for introducing the substituted benzene scaffold into a target molecule.
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Trifluoromethyl Group (-CF3) : A strongly electron-withdrawing and lipophilic group. In the context of medicinal chemistry, the -CF3 group is often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4]
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Nitro Group (-NO2) : A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming nucleophiles. It can also serve as a precursor to an amine group through reduction, opening up further synthetic possibilities.
The specific 1,3,5-substitution pattern on the benzene ring provides a unique steric and electronic environment, making this reagent a valuable tool for accessing novel chemical space in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 180146-67-2 | [1][2][3][5] |
| Molecular Formula | C8H5BrF3NO2 | [1][3] |
| Molecular Weight | 284.03 g/mol | [1][3] |
| IUPAC Name | 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | [3] |
| Synonyms | 3-Nitro-5-(trifluoromethyl)benzyl bromide | [3] |
| Appearance | Inferred to be a solid or high-boiling liquid | |
| Boiling Point | 87-88 °C at 3 mmHg (for the related isomer 1-bromo-3-nitro-5-(trifluoromethyl)benzene) | [6] |
| Melting Point | 41-44 °C (for the related isomer 1-bromo-3-nitro-5-(trifluoromethyl)benzene) | [6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is typically achieved via the radical bromination of the corresponding toluene derivative. A reliable method involves the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Synthetic Workflow Diagram
Caption: Synthetic route to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene.
Step-by-Step Experimental Protocol
This protocol is based on established methods for benzylic bromination.[8]
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Reaction Setup : To a solution of 1-nitro-3-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS, 1.1 equivalents).
-
Rationale: CCl4 is a non-polar solvent that is inert to the reaction conditions and effectively solubilizes the starting material. NBS is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of bromine, minimizing side reactions.
-
-
Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Rationale: The reaction proceeds via a free radical chain mechanism. The initiator, upon heating or exposure to UV light, decomposes to form radicals that initiate the chain reaction by abstracting a hydrogen atom from the methyl group.
-
-
Reaction Progression : Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Rationale: The elevated temperature is necessary to induce the decomposition of the radical initiator and to provide the activation energy for the propagation steps of the radical chain reaction.
-
-
Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Rationale: The succinimide is a solid byproduct that can be easily removed by filtration. Sodium thiosulfate reduces elemental bromine to bromide, quenching the reaction.
-
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene.
Chemical Reactivity and Mechanistic Considerations
The primary site of reactivity on this molecule is the benzylic carbon of the bromomethyl group. It is an excellent substrate for SN2 reactions with a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aromatic ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Caption: General schematic of SN2 reactivity.
Common nucleophiles that can be employed include:
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Amines (R-NH2) : To form secondary or tertiary benzylamines, which are common motifs in pharmaceutical compounds.
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Thiols (R-SH) : To generate thioethers.
-
Alkoxides (R-O-) : To synthesize benzyl ethers.
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Cyanide (CN-) : To produce the corresponding benzyl nitrile, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Applications in Drug Discovery and Development
This trifunctional building block is particularly valuable in the synthesis of new chemical entities (NCEs) for the pharmaceutical industry. The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance drug-like properties.[4]
Safety and Handling
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazard Classification : It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Handling : Avoid inhalation of dust or vapors.[10][11] Prevent contact with skin and eyes.[10][11] In case of contact, immediately flush the affected area with copious amounts of water.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][11]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[11]
References
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Mol-Instincts. 1-(BROMOMETHYL)-3-NITRO-5-(TRIFLUOROMETHYL)BENZENE synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene. PubChem Compound Summary for CID 18621785. Retrieved from [Link].
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Brainly. Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene from benzene or any mono-substituted. Retrieved from [Link]
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Autechaux. Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis. Retrieved from [Link]
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
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Medium. Exploring 1-(Bromomethyl)-2-(Trifluoromethyl)benzene: Properties and Applications. Retrieved from [Link]
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Angene Chemical. Safety Data Sheet. Retrieved from [Link]
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National Institute of Standards and Technology. Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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National Center for Biotechnology Information. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene. PubChem Compound Summary for CID 7015411. Retrieved from [Link].
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ChemBK. 1-bromo-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]
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PubChemLite. 1-bromo-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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